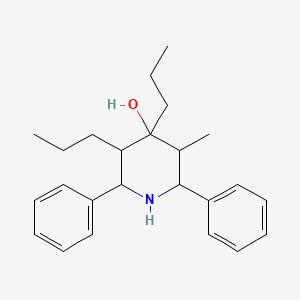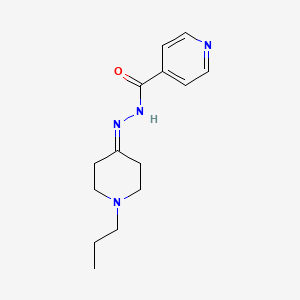![molecular formula C33H25N5O B10871563 7-benzyl-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871563.png)
7-benzyl-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL PHENYL ETHER is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL PHENYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of benzyl and phenyl groups through various substitution reactions. The final step involves the etherification of the compound with phenyl ether under specific conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL PHENYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL PHENYL ETHER may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of (7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL PHENYL ETHER would depend on its specific application. In medicinal chemistry, it could act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved would vary based on the biological context and the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other pyrimidine derivatives: Often used in medicinal chemistry for their biological activities.
Uniqueness
What sets (7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL PHENYL ETHER apart is its complex structure, which combines multiple aromatic and heterocyclic rings. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C33H25N5O |
|---|---|
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
10-benzyl-4-(phenoxymethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C33H25N5O/c1-5-13-24(14-6-1)21-37-31(26-17-9-3-10-18-26)29(25-15-7-2-8-16-25)30-32(37)34-23-38-33(30)35-28(36-38)22-39-27-19-11-4-12-20-27/h1-20,23H,21-22H2 |
InChI-Schlüssel |
KEIJKMSWWSMCJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)COC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10871485.png)
![3-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10871493.png)
![1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate](/img/structure/B10871497.png)

![3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10871499.png)
![7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871500.png)


![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B10871508.png)
![11-(2,4-dichloro-5-methoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871512.png)
![2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10871520.png)
![N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B10871544.png)
![4-[({2-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]butanoic acid](/img/structure/B10871548.png)
![1-Ethyl-6-fluoro-7-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B10871549.png)
